Cas no 2549044-35-9 (4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one)
4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]-2-pyrrolidinone
- 4-(azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one
- 2549044-35-9
- AKOS040727696
- F6782-4275
- 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one
-
- Inchi: 1S/C13H16N4O2/c1-19-12-5-3-2-4-11(12)9-17-8-10(6-13(17)18)7-15-16-14/h2-5,10H,6-9H2,1H3
- InChI Key: SEQQPXZEUCBACI-UHFFFAOYSA-N
- SMILES: O=C1CC(CN=[N+]=[N-])CN1CC1C=CC=CC=1OC
Computed Properties
- Exact Mass: 260.12732577g/mol
- Monoisotopic Mass: 260.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 43.9Ų
4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6782-4275-2μmol |
4-(azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one |
2549044-35-9 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6782-4275-5μmol |
4-(azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one |
2549044-35-9 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6782-4275-10μmol |
4-(azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one |
2549044-35-9 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6782-4275-20μmol |
4-(azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one |
2549044-35-9 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6782-4275-1mg |
4-(azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one |
2549044-35-9 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6782-4275-2mg |
4-(azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one |
2549044-35-9 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6782-4275-3mg |
4-(azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one |
2549044-35-9 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6782-4275-4mg |
4-(azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one |
2549044-35-9 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6782-4275-5mg |
4-(azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one |
2549044-35-9 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6782-4275-10mg |
4-(azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one |
2549044-35-9 | 10mg |
$79.0 | 2023-09-07 |
4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one
Introduction to 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one (CAS No. 2549044-35-9)
4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2549044-35-9, belongs to a class of molecules that exhibit promise in the development of novel therapeutic agents. The presence of both an azide functional group and a pyrrolidinone core makes this molecule a versatile intermediate in synthetic chemistry, particularly in the construction of more complex pharmacophores.
The structure of 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one is characterized by a pyrrolidin-2-one ring substituted with a (2-methoxyphenyl)methyl group at the 1-position and an azidomethyl group at the 4-position. This arrangement not only contributes to its chemical reactivity but also opens up possibilities for further functionalization, making it a valuable building block in medicinal chemistry. The (2-methoxyphenyl) moiety, in particular, is known for its ability to modulate biological activity through interactions with specific targets, thereby enhancing the potential of this compound as a precursor for drug discovery.
In recent years, there has been a growing interest in the development of molecules that incorporate azide groups due to their utility in various chemical transformations, including click chemistry. The azidomethyl substituent in 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a reaction that has become increasingly popular for constructing biaryl compounds and other complex structures. This capability makes the compound particularly useful in the synthesis of biologically active molecules, where such transformations are often employed to link different pharmacophoric units together.
The pharmacological relevance of 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one has been explored in several recent studies. Researchers have been investigating its potential as a scaffold for developing drugs targeting various diseases, including neurological disorders and inflammatory conditions. The pyrrolidinone core is known to be present in several bioactive compounds, and modifications at this core can lead to significant changes in biological activity. The (2-methoxyphenyl) group, on the other hand, has been shown to enhance binding affinity to certain receptors, making it an attractive feature for drug design.
One particularly intriguing aspect of 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one is its potential role as a prodrug. Prodrugs are inactive or less active forms of a drug that are converted into their active form within the body. The presence of an azide group can be exploited to design prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach can improve drug delivery, reduce side effects, and enhance overall therapeutic efficacy. Recent studies have demonstrated the feasibility of using azide-containing compounds as prodrugs, highlighting the significance of 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one in this context.
The synthesis of 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the azide group is typically achieved through nucleophilic substitution reactions or metal-catalyzed transformations. Similarly, the attachment of the (2-methoxyphenyl)methyl group requires precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision, which is crucial for pharmaceutical applications.
In addition to its synthetic utility, 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one has shown promise in computational studies aimed at identifying new drug candidates. Molecular modeling techniques have been used to predict how this compound might interact with biological targets such as enzymes and receptors. These studies provide valuable insights into its potential pharmacological activity and help guide further experimental investigations. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and identify promising candidates more quickly.
The future prospects for 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one are vast and exciting. As our understanding of biological systems continues to grow, so does our ability to design molecules that interact with them in specific ways. This compound represents just one example of how innovative chemical design can lead to breakthroughs in medicine. By leveraging its unique structural features and reactivity, researchers may uncover new therapeutic strategies that address unmet medical needs.
In conclusion, 4-(Azidomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one (CAS No. 2549044-35-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features make it a valuable intermediate for synthesizing more complex molecules, while its reactivity allows for diverse chemical transformations. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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